molecular formula C20H14N4O4 B433836 N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide CAS No. 331866-23-0

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide

Cat. No.: B433836
CAS No.: 331866-23-0
M. Wt: 374.3g/mol
InChI Key: RLHCFSAKMPXJBM-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide: is a complex organic compound characterized by its unique structure, which includes an oxazolo[4,5-b]pyridine moiety and a nitrobenzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazolo[4,5-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazolo[4,5-b]pyridine ring.

    Amidation: The final step involves the coupling of the oxazolo[4,5-b]pyridine derivative with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazolo[4,5-b]pyridine ring, forming corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although specific studies are required to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety may bind to enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, influencing cellular processes. Detailed studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-2-furamide
  • N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-4-nitro-benzamide

Uniqueness

Compared to similar compounds, N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-3-nitro-benzamide is unique due to its specific substitution pattern and the presence of both the oxazolo[4,5-b]pyridine and nitrobenzamide groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4/c1-12-7-8-14(20-23-18-17(28-20)6-3-9-21-18)11-16(12)22-19(25)13-4-2-5-15(10-13)24(26)27/h2-11H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHCFSAKMPXJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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